Iotroxic Acid

Description

Properties

CAS No. |

51022-74-3 |

|---|---|

Molecular Formula |

C22H18I6N2O9 |

Molecular Weight |

1215.8 g/mol |

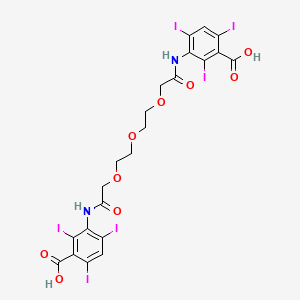

IUPAC Name |

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |

InChI Key |

JXMIBUGMYLQZGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Other CAS No. |

51022-74-3 |

Synonyms |

iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |

Origin of Product |

United States |

Foundational & Exploratory

Iotroxic Acid: A Technical Deep Dive into its Hepatobiliary Imaging Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotroxic acid, administered as meglumine iotroxate, is an iodinated contrast agent historically used for intravenous cholangiography to visualize the biliary tract.[1][2][3] Its efficacy relies on a sophisticated journey through the hepatobiliary system, a process governed by specific molecular transporters. This technical guide elucidates the mechanism of action of this compound, focusing on its hepatic uptake, intracellular transport, and biliary excretion. While direct quantitative data for this compound's interaction with specific transporters is limited in publicly available literature, this document synthesizes the established roles of key transporters in handling similar compounds to present a comprehensive and inferred mechanism.

Core Mechanism of Action

The fundamental principle behind this compound's function as a hepatobiliary contrast agent is its selective uptake by hepatocytes from the sinusoidal blood, transit across the hepatocyte, and subsequent excretion into the bile.[4][5] This process concentrates the iodine-containing molecule within the biliary system, leading to opacification on X-ray-based imaging modalities. The journey of this compound can be dissected into three key stages: sinusoidal uptake, intracellular trafficking, and canalicular efflux.

Signaling Pathway for Hepatobiliary Transport of this compound

Caption: Hepatobiliary transport pathway of this compound.

Data Presentation

Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Molecular Formula | C22H18I6N2O9 | N/A |

| Molecular Weight | 1215.82 g/mol | N/A |

| Administration | Intravenous infusion | |

| Protein Binding | Less complete than ioglycamate, more than iodoxamate | |

| Primary Route of Excretion | Biliary | |

| Secondary Route of Excretion | Renal (in cases of hyperbilirubinemia) |

Comparative Data of Intravenous Cholegraphic Agents

| Feature | Iotroxate | Iodoxamate | Ioglycamate | Reference |

| General Toxicity | Lower | Higher | Higher | |

| Protein Binding | Moderate | Lower | Higher | |

| Biliary Excretion Rate | Higher | Lower | Lower | |

| Visualization (Gallbladder & Bile Ducts) | Good/Adequate (earlier onset) | Good/Adequate | Equal to iotroxate with higher iodine dose | |

| Side Effects | ~11.6% | ~16.4% | ~20.4% |

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following represent standard methodologies used to investigate the hepatobiliary transport of anionic drugs and contrast agents.

In Vitro Hepatic Uptake Assay using OATP1B1/1B3-Transfected HEK293 Cells

This experiment is designed to determine if this compound is a substrate of the hepatic uptake transporters OATP1B1 and OATP1B3.

Experimental Workflow:

Caption: Workflow for in vitro hepatic uptake assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with OATP1B1, OATP1B3, or an empty vector (mock) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic. Cells are seeded in poly-D-lysine-coated 24-well plates.

-

Uptake Experiment:

-

Cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

An uptake buffer containing this compound at various concentrations is added to the wells. Control wells contain known inhibitors of OATP1B1/1B3 (e.g., rifampicin) to determine specific uptake.

-

Uptake is initiated by incubating the plates at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of transport.

-

The uptake is terminated by rapidly washing the cells with ice-cold HBSS.

-

-

Quantification:

-

Cells are lysed, and the intracellular concentration of this compound is quantified using a validated LC-MS/MS method.

-

The amount of this compound is normalized to the protein content of each well.

-

-

Data Analysis: The uptake rate is calculated and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

In Vitro Biliary Excretion Assay using Sandwich-Cultured Human Hepatocytes (SCHH)

This assay assesses the biliary excretion of this compound.

Methodology:

-

Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and seeded on collagen-coated plates. After attachment, they are overlaid with a layer of extracellular matrix (e.g., Matrigel) to form a sandwich culture, which promotes the formation of bile canaliculi.

-

Biliary Excretion Assay:

-

After 4-5 days in culture, the SCHH are incubated with a buffer containing this compound.

-

To differentiate between intracellular accumulation and biliary excretion, two sets of experiments are run in parallel:

-

Total Accumulation (Cells + Bile): Hepatocytes are incubated in a standard buffer.

-

Cellular Accumulation (Cells only): Hepatocytes are incubated in a calcium-free buffer, which disrupts the tight junctions of the bile canaliculi, allowing the contents to leak out.

-

-

After incubation, the cells are washed and lysed.

-

-

Quantification and Analysis: The amount of this compound in the cell lysates from both conditions is quantified by LC-MS/MS. The difference between the total accumulation and cellular accumulation represents the amount of this compound excreted into the bile. The biliary excretion index (BEI) can then be calculated.

In Vitro Canalicular Efflux Assay using MRP2-Expressing Vesicles

This experiment directly measures the transport of this compound by MRP2.

Methodology:

-

Vesicle Preparation: Inside-out membrane vesicles are prepared from insect or mammalian cells overexpressing human MRP2.

-

Transport Assay:

-

The vesicles are incubated with a reaction mixture containing this compound and either ATP or AMP (as a negative control).

-

The transport is initiated by the addition of the ATP/AMP solution and incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of an ice-cold stop solution, and the vesicles are collected by rapid filtration.

-

-

Quantification: The amount of this compound trapped inside the vesicles is quantified. ATP-dependent transport is calculated as the difference between the amounts in the presence of ATP and AMP.

Molecular Mechanism in Detail

Sinusoidal Uptake: The Role of OATPs

The initial and rate-limiting step in the hepatic clearance of many anionic drugs is their uptake from the blood into hepatocytes. This process is primarily mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are expressed on the basolateral (sinusoidal) membrane of human hepatocytes.

Given that this compound is a dicarboxylic acid, it is highly probable that it is a substrate for OATP1B1 and OATP1B3. This inference is supported by the fact that other hepatobiliary contrast agents, such as gadoxetate (Gd-EOB-DTPA), are known substrates of OATPs. The transport by OATPs is a sodium-independent, bidirectional facilitated diffusion process.

Canalicular Efflux: The Role of MRP2

Following uptake into the hepatocyte, this compound must be transported across the canalicular membrane into the bile. This efflux is an active, ATP-dependent process mediated by transporters of the ATP-binding cassette (ABC) superfamily. For many anionic compounds and their conjugates, the key transporter is the Multidrug Resistance-associated Protein 2 (MRP2; ABCC2).

It is hypothesized that this compound, being an organic anion, is a substrate for MRP2. This is consistent with the known role of MRP2 in the biliary excretion of a wide range of endogenous and xenobiotic organic anions, including bilirubin glucuronides and other contrast agents. The efficient transport of this compound into the bile via MRP2 is crucial for achieving a high concentration in the biliary tree, which is necessary for clear radiographic visualization.

Conclusion

The mechanism of action of this compound in hepatobiliary imaging is a classic example of transporter-mediated drug disposition. While direct experimental evidence for this compound is sparse, a strong mechanistic hypothesis can be formulated based on its chemical structure and the well-characterized roles of OATP1B1/1B3 and MRP2 in hepatic transport. This compound is likely taken up into hepatocytes from the sinusoidal blood via OATP1B1 and/or OATP1B3, followed by active efflux into the bile canaliculus by MRP2. A thorough understanding of this pathway is critical for predicting potential drug-drug interactions and for the development of future hepatobiliary imaging agents. Further in vitro and in vivo studies are warranted to definitively characterize the interaction of this compound with these key hepatic transporters and to obtain quantitative kinetic data.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Physiology of biliary excretion of roentgenographic contrast media (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of Iotroxic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of iotroxic acid, a dimeric iodinated contrast agent. The following sections detail the chemical principles, a plausible synthesis pathway, and comprehensive purification and quality control protocols essential for obtaining high-purity this compound suitable for research and development purposes.

Introduction to this compound

This compound, with the chemical name 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid], is a high molecular weight, iodinated compound used as a contrast medium in medical imaging. Its structure, featuring two tri-iodinated benzene rings linked by a flexible ether chain, is designed for high X-ray attenuation and biological tolerance. For research applications, a well-defined and highly purified compound is critical to ensure reproducible and reliable results.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₂H₁₈I₆N₂O₉ |

| Molecular Weight | 1215.8 g/mol |

| Appearance | Almost white powder |

| Solubility | Practically insoluble in water, benzene, and ether; freely soluble in methanol and dimethylformamide; dissolves in solutions of alkali hydroxides.[1] |

| CAS Number | 51022-74-3 |

Synthesis of this compound

The proposed synthesis of this compound involves the reaction of two equivalents of 3-amino-2,4,6-triiodobenzoic acid with one equivalent of 3,6,9-trioxaundecanedioyl dichloride . The latter can be prepared from 3,6,9-trioxaundecanedioic acid by reaction with a chlorinating agent such as thionyl chloride.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a similar dimeric iodinated contrast agent. Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Preparation of 3,6,9-Trioxaundecanedioyl Dichloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,6,9-trioxaundecanedioic acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

-

Gently reflux the mixture until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases. This indicates the completion of the reaction.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,6,9-trioxaundecanedioyl dichloride as an oily residue. This product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate reaction vessel, dissolve 3-amino-2,4,6-triiodobenzoic acid in a suitable high-boiling inert solvent, such as dry chlorobenzene.

-

Heat the solution to reflux with vigorous stirring.

-

Slowly add a solution of 3,6,9-trioxaundecanedioyl dichloride in the same solvent to the refluxing mixture.

-

Continue heating under reflux until the evolution of hydrogen chloride gas ceases, which typically takes several hours.

-

The crude this compound will precipitate out of the solution upon cooling.

-

Collect the precipitate by filtration and wash it with the reaction solvent (chlorobenzene) and then with a low-boiling organic solvent like ether to remove impurities.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The following protocol is based on the methods described in The International Pharmacopoeia.

Experimental Protocol: Purification

-

Suspend the crude this compound in methanol.

-

Slowly add a solution of sodium hydroxide in methanol to dissolve the acid, adjusting the pH to approximately 9.0.

-

Treat the solution with activated charcoal to remove colored impurities.

-

Filter the mixture to remove the charcoal.

-

Slowly add the clear filtrate to a stirred solution of hydrochloric acid in 50% methanol to precipitate the purified this compound.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are free of chloride ions, and then dry the product under vacuum at an elevated temperature (e.g., 60-80°C).

Quality Control and Characterization

To ensure the purity and identity of the synthesized this compound, a series of analytical tests should be performed as outlined in The International Pharmacopoeia.

Table 2: Quality Control Specifications for this compound

| Test | Method | Specification |

| Identity A | Infrared Spectrophotometry | The infrared absorption spectrum is concordant with the reference spectrum of this compound. |

| Identity B | Sulfuric Acid Test | Heating with sulfuric acid evolves violet vapors of iodine. |

| Heavy Metals | Limit Test | Not more than 10 µg/g. |

| Halides | Potentiometric Titration | Not more than 40 µg/g (expressed as iodides). |

| Water | Karl Fischer Titration | Not less than 10 mg/g and not more than 30 mg/g. |

| Sulfated Ash | Gravimetric Analysis | Not more than 1.0 mg/g. |

| Primary Aromatic Amines | Colorimetric Assay | The absorbance of the test solution does not exceed that of a standard solution containing 3-amino-2,4,6-triiodobenzoic acid. |

| Assay | Oxygen Flask Combustion with Titration | 98.0% to 102.0% of C₂₂H₁₈I₆N₂O₉ (on the anhydrous basis). |

Experimental Protocol: Thin-Layer Chromatography (TLC) for Foreign Substances

This method is used to detect the presence of impurities.

-

Stationary Phase: Silica gel R6.

-

Mobile Phase: A mixture of 62 volumes of chloroform, 32 volumes of methanol, 2 volumes of anhydrous formic acid, and 6 volumes of water.

-

Sample Solution (A): 0.1 g of the synthesized this compound per mL in methanol.

-

Reference Solution (B): 0.5 mg of this compound reference standard per mL in methanol.

-

Procedure:

-

Apply 5 µL of each solution separately to the TLC plate.

-

Develop the chromatogram in a suitable chamber.

-

After removing the plate, allow it to dry in a current of air at room temperature.

-

Examine the chromatogram under ultraviolet light (254 nm).

-

-

Interpretation: Any spot obtained with solution A, other than the principal spot, should not be more intense than the spot obtained with solution B.

Conclusion

References

Pharmacokinetics and Biodistribution of Iotroxic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetics of Iotroxic Acid

The pharmacokinetic profile of this compound is tailored for its function as a cholegraphic contrast agent, ensuring its efficient transport to the liver and subsequent concentration in the bile.

Data Presentation

The following tables summarize the known pharmacokinetic parameters of this compound. It is important to note that specific quantitative values for parameters such as half-life, clearance, and volume of distribution from seminal studies were not available in the reviewed literature.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value/Description | Citation |

| Plasma Protein Binding | High, but less complete than ioglycamate and significantly more than iodoxamate. The binding is dependent on the plasma concentration. | [2] |

| Half-life (t½) | Data not available in reviewed literature. | [2] |

| Clearance (CL) | Primarily hepatic clearance. Biliary transport rate is higher than that of ioglycamate. | |

| Volume of Distribution (Vd) | Data not available in reviewed literature. | |

| Metabolism | A metabolite of this compound has been identified in fistular bile. No metabolites were found in plasma. Up to two metabolites were found in urine. |

Table 2: Excretion of this compound in Humans

| Route of Excretion | Percentage of Dose | Description | Citation |

| Biliary Excretion | Primary route of elimination. | This compound is selectively taken up by the liver and excreted into the bile. | |

| Urinary Excretion | Occurs, and is dependent on plasma concentration. Represents a smaller fraction of total elimination. | Up to 50% of the total elimination in 24-hour urine consists of unchanged drug and metabolites. |

Biodistribution of this compound

The biodistribution of this compound is central to its application, with a high concentration in the hepatobiliary system enabling clear imaging of the bile ducts and gallbladder.

Data Presentation

Quantitative biodistribution data in various tissues from animal models were not available in the reviewed literature. The following table provides a qualitative summary.

Table 3: Biodistribution of this compound

| Organ/Tissue | Concentration/Accumulation | Description | Citation |

| Liver | High | Selective uptake by hepatocytes. | |

| Gallbladder & Bile Ducts | High | Concentrated in the bile, providing high contrast for imaging. | |

| Kidney | Moderate | Involved in the urinary excretion of the compound. | |

| Plasma | High initial concentration | Bound to plasma proteins, facilitating transport to the liver. |

Experimental Protocols

Detailed experimental protocols from the original pharmacokinetic and biodistribution studies on this compound are not fully available in the current literature. However, based on standard methodologies for such studies, the following outlines the likely experimental designs.

Pharmacokinetic Studies in Humans

-

Study Design: A cohort of healthy volunteers would receive an intravenous injection of this compound.

-

Dosing: A specified dose, likely based on body weight, would be administered, often as a slow infusion to minimize adverse effects.

-

Sample Collection: Blood samples would be collected at predetermined time points post-injection. Urine and, if ethically and practically feasible (e.g., in patients with T-tube drainage), bile samples would also be collected over a defined period (e.g., 24 hours).

-

Sample Analysis: The concentration of this compound and its potential metabolites in plasma, urine, and bile would be quantified using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, given the chemical nature of the compound.

-

Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic modeling software to determine parameters such as half-life, clearance, and volume of distribution.

Biodistribution Studies in Animal Models

-

Animal Model: Rodent models, such as rats, are commonly used for biodistribution studies.

-

Dosing: A radiolabeled version of this compound (e.g., with 125I or 131I) would be administered intravenously.

-

Tissue Harvesting: At various time points post-injection, animals would be euthanized, and major organs and tissues (liver, kidneys, spleen, heart, lungs, brain, muscle, etc.), as well as blood, urine, and bile, would be collected.

-

Radioactivity Measurement: The amount of radioactivity in each tissue sample would be measured using a gamma counter.

-

Data Analysis: The radioactivity counts would be converted to the percentage of the injected dose per gram of tissue (%ID/g) to determine the distribution of this compound throughout the body over time.

Signaling Pathways and Transport Mechanisms

The hepatobiliary excretion of this compound is a complex process mediated by specific transporter proteins located on the sinusoidal and canalicular membranes of hepatocytes. While direct studies on this compound are limited, the transport of similar iodinated contrast agents involves Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood into hepatocytes and Multidrug Resistance-Associated Proteins (MRPs) for excretion from the hepatocytes into the bile.

Caption: Hepatobiliary transport pathway of this compound.

Conclusion

This compound exhibits a pharmacokinetic and biodistribution profile that is highly favorable for its use as a cholegraphic contrast agent. Its efficient hepatic uptake and subsequent excretion into the bile allow for high-quality imaging of the biliary system. While the foundational quantitative data from early clinical studies are not readily accessible in contemporary literature, the qualitative and comparative data clearly delineate its primary route of elimination and significant plasma protein binding. Further research, potentially involving retrospective analysis of original study data or new preclinical and clinical investigations with modern analytical techniques, would be invaluable for a more complete quantitative understanding of the pharmacokinetics of this compound. Such data would not only be of historical and academic interest but could also inform the development of new hepatobiliary-targeted drugs and imaging agents.

References

- 1. Predicting clearance in humans from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics and plasma albumen binding of this compound (Biliscopin), iodoxic acid (Endomirabil) and ioglycamine (Biligram) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iotroxamide studies in man--plasma binding, renal and biliary excretion studies in jaundiced and anicteric patients - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Iotroxic Acid: A Methodological and Investigative Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iotroxic acid, an iodinated contrast agent, has been utilized in diagnostic imaging of the biliary system. While its in vivo safety profile is documented, detailed in vitro studies on its cytotoxicity at the cellular level are not extensively available in public literature. This technical guide provides a comprehensive framework for investigating the in vitro cytotoxicity of this compound. It outlines detailed experimental protocols for key cytotoxicity assays, discusses potential signaling pathways that may be involved in this compound-induced cell death, and presents a logical workflow for such investigations. This document is intended to serve as a practical resource for researchers designing and executing in vitro toxicology studies of this compound and other contrast agents.

Introduction to this compound and In Vitro Cytotoxicity Testing

This compound, often administered as meglumine iotroxate, is a cholegraphic contrast agent.[1] Understanding its potential for direct cellular toxicity is crucial for a complete safety assessment. In vitro cytotoxicity assays are fundamental tools in toxicology, providing insights into the mechanisms by which a substance may induce cell damage or death. These assays are typically conducted on relevant cell lines, such as hepatocytes (e.g., HepG2) and cholangiocytes, which are the primary cell types exposed to this compound during its clinical use.

Experimental Protocols for In Vitro Cytotoxicity Assessment

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. Below are detailed protocols for commonly employed in vitro cytotoxicity assays.

Cell Culture

-

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used cell line that retains many metabolic functions of primary hepatocytes.

-

Primary Human Hepatocytes: Provide a more physiologically relevant model but are more challenging to culture.

-

Cholangiocyte Cell Lines (e.g., H69, Mz-ChA-1): Essential for assessing direct toxicity to the biliary epithelium.

-

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assays

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (culture medium without this compound).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

2.2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

-

Principle: LDH released from necrotic or late apoptotic cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product.[2][3][4]

-

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).

-

After the incubation period, carefully collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and INT) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of a stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage of the maximum LDH release control.

-

Apoptosis Assays

2.3.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

2.3.2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Principle: Caspase-3 cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.

-

Protocol:

-

Treat cells with this compound in a 96-well plate.

-

Lyse the cells to release their contents.

-

Add the caspase-3 substrate to the cell lysate.

-

Incubate to allow for substrate cleavage.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Mitochondrial Membrane Potential (MMP) Assay

This assay assesses mitochondrial function, as a decrease in MMP is an early indicator of apoptosis.[5]

-

Principle: Cationic fluorescent dyes, such as JC-1 or TMRM, accumulate in healthy mitochondria with a high membrane potential. A decrease in MMP leads to a reduction in dye accumulation and a change in fluorescence.

-

Protocol:

-

Seed and treat cells with this compound.

-

Incubate the cells with the MMP-sensitive dye.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

-

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 0.1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |

| 1 | 92 ± 6.1 | 85 ± 5.9 | 78 ± 6.3 |

| 10 | 75 ± 7.2 | 60 ± 6.8 | 45 ± 7.1 |

| 100 | 40 ± 8.1 | 25 ± 7.5 | 15 ± 6.9 |

| 1000 | 15 ± 5.8 | 5 ± 4.2 | 2 ± 3.1 |

Table 2: this compound-Induced Cytotoxicity (LDH Assay)

| Concentration (µM) | 24h (% Cytotoxicity ± SD) | 48h (% Cytotoxicity ± SD) | 72h (% Cytotoxicity ± SD) |

| Vehicle Control | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |

| 0.1 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |

| 1 | 15 ± 2.5 | 25 ± 3.2 | 38 ± 4.1 |

| 10 | 35 ± 4.1 | 55 ± 5.3 | 70 ± 6.2 |

| 100 | 65 ± 5.9 | 80 ± 6.8 | 90 ± 7.5 |

| 1000 | 90 ± 6.5 | 95 ± 5.1 | 98 ± 4.3 |

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

| Concentration (µM) | % Early Apoptosis (24h) | % Late Apoptosis (24h) | % Necrosis (24h) |

| Vehicle Control | 2.1 | 1.5 | 0.8 |

| 10 | 15.4 | 5.2 | 1.2 |

| 100 | 35.8 | 18.7 | 3.5 |

Visualization of Experimental Workflows and Signaling Pathways

Visual diagrams are crucial for understanding complex experimental procedures and biological pathways.

Potential Signaling Pathways in this compound Cytotoxicity

While specific pathways for this compound are not established, based on the mechanisms of other hepatotoxic compounds, the following pathways are plausible areas of investigation:

-

Oxidative Stress: Iodinated contrast media can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic pathways.

-

Mitochondrial Dysfunction: As suggested by the MMP assay, this compound may directly target mitochondria, leading to a decrease in membrane potential, release of pro-apoptotic factors like cytochrome c, and ultimately, apoptosis.

-

ER Stress: The endoplasmic reticulum (ER) is involved in protein folding and calcium homeostasis. Disruption of these processes by xenobiotics can lead to ER stress and trigger the unfolded protein response (UPR), which can culminate in apoptosis.

-

Inflammatory Signaling: In vivo, contrast agents can trigger inflammatory responses. In vitro, it would be relevant to investigate if this compound can induce the expression of pro-inflammatory cytokines in hepatocytes or cholangiocytes, which could contribute to cell death.

Conclusion

This technical guide provides a robust framework for the in vitro investigation of this compound cytotoxicity. The detailed protocols for a panel of cytotoxicity and apoptosis assays, along with the suggested signaling pathways for investigation, offer a comprehensive approach for researchers in the field of toxicology and drug development. The generation of such in vitro data is essential for a thorough understanding of the cellular effects of this compound and for the overall safety assessment of this and other contrast agents. Further research is warranted to elucidate the specific molecular mechanisms underlying the potential cytotoxicity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide on the Solubility and Stability of Iotroxic Acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotroxic acid, a di-ionic dimeric iodinated contrast agent, is a critical component in certain diagnostic imaging procedures, particularly those involving the biliary system.[1][2] Its efficacy and safety are intrinsically linked to its physicochemical properties, most notably its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support research, development, and formulation activities. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and overall performance. This compound exhibits varied solubility across different solvent types.

Qualitative Solubility Profile

General qualitative descriptors for the solubility of this compound have been reported in pharmacopeial monographs. A summary of this information is provided below.

-

Aqueous Solubility: Practically insoluble in water.[3] One source provides a calculated water solubility of 0.0047 mg/mL, while another indicates a measured solubility of 304 mg/L (0.304 mg/mL) at 20°C.[4][5] This discrepancy highlights the importance of experimental verification.

-

Organic Solvent Solubility: It is described as freely soluble in methanol and dimethylformamide (DMF), and practically insoluble in benzene and ether.

-

Alkaline Solutions: this compound dissolves in solutions of alkali hydroxides.

Quantitative Solubility Data

| Solvent/System | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Water | Not Specified | 0.0047 | Calculated (ALOGPS) | |

| Water | 20 | 0.304 | Not Specified | |

| Methanol | Not Specified | ≥ 100 | Inferred from TLC protocol | |

| Dimethylformamide (DMF) | Not Specified | Freely Soluble (>100) | Qualitative Description | |

| Solutions of Alkali Hydroxides (e.g., NaOH) | Not Specified | Soluble | Qualitative Description | |

| Benzene | Not Specified | Practically Insoluble (<0.1) | Qualitative Description | |

| Diethyl Ether | Not Specified | Practically Insoluble (<0.1) | Qualitative Description |

Note: "Freely Soluble" is defined as 1 part of solute dissolving in 1 to 10 parts of solvent, which for a solid translates to a solubility of 100-1000 mg/mL. "Practically Insoluble" is defined as >10,000 parts of solvent required for 1 part of solute, translating to a solubility of <0.1 mg/mL.

Stability of this compound

The chemical stability of this compound is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

General Stability and Storage

This compound should be stored in a well-closed container and protected from light. It has been noted that the substance is gradually colored by light, indicating potential photosensitivity.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific degradation pathways for this compound are not extensively documented, a study on the biotransformation of this compound in humans did detect a metabolite in the bile, suggesting in vivo degradation. The primary amide linkages and the ether bond in the this compound molecule are potential sites for hydrolytic cleavage under acidic or basic conditions. The iodinated benzene rings may be susceptible to photolytic degradation.

The following sections outline plausible degradation pathways that could be investigated through forced degradation studies.

Experimental Protocols

Detailed and robust experimental protocols are necessary for the accurate determination of solubility and stability. The following are representative methodologies that can be adapted for this compound.

Equilibrium Solubility Determination

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, dimethylformamide, 0.1 N NaOH)

-

Shaking incubator or water bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of this compound.

Forced Degradation (Stress Testing)

This protocol outlines a general approach for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Methanol, Dimethylformamide

-

Photostability chamber

-

Oven

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl in a suitable solvent (e.g., methanol-water mixture). Incubate at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH in a suitable solvent. Incubate at room temperature or a slightly elevated temperature. Withdraw samples, neutralize, and analyze.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with a solution of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Monitor the degradation over time by HPLC.

-

Photolytic Degradation: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Analyze the samples by HPLC.

-

Thermal Degradation: Place solid this compound in an oven at an elevated temperature (e.g., 70°C). Analyze the sample at different time points.

Logical Flow of Forced Degradation Studies:

Caption: Logical flow diagram for conducting forced degradation studies on this compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While qualitative data provides a foundational understanding, the scarcity of comprehensive quantitative data underscores the need for further experimental investigation. The provided experimental protocols offer a starting point for researchers to generate robust and reliable data, which is essential for the formulation development and quality control of this compound-containing products. Future studies should focus on generating precise solubility values in various pharmaceutically relevant solvents and elucidating the specific degradation pathways and products under a range of stress conditions.

References

The Early Development of Iotroxic Acid: A Technical Overview

Foreword: This document provides a detailed technical guide on the early research and discovery of iotroxic acid, a diionic dimeric iodinated contrast agent. It is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of cholegraphic contrast media. The information presented is based on available scientific literature from the period of its development and initial clinical use.

Introduction and Discovery

This compound, primarily known in its meglumine salt form as meglumine iotroxate (trade name Biliscopin), was a significant development in the field of intravenous cholegraphy. First synthesized in 1976, it emerged as a second-generation contrast agent for the radiographic visualization of the gallbladder and biliary tract.[1] Its development was likely driven by the German pharmaceutical company Schering AG, a major innovator in contrast media at the time. The research and clinical evaluation of this compound in the mid-1970s were documented by researchers such as W. Mützel and V. Taenzer, who were probably associated with Schering AG.

This compound is chemically classified as 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid]. As a diionic dimer, it represented an advancement over earlier monomeric contrast agents, offering improved imaging characteristics and a better safety profile.

Mechanism of Action

The fundamental mechanism of action for this compound is its ability to opacify the biliary system to X-rays.[2] This is achieved through the six iodine atoms in its molecular structure.[1] Following intravenous administration, this compound is selectively taken up by hepatocytes and excreted into the bile.[2] This hepatobiliary excretion pathway leads to a high concentration of the iodine-containing compound within the gallbladder and bile ducts. When exposed to X-rays, the iodine atoms absorb the radiation, creating a high-contrast image that allows for detailed visualization of the biliary anatomy.[2] This enables the diagnosis of conditions such as gallstones, blockages, or tumors.

The following diagram illustrates the logical flow from administration to imaging:

Experimental Protocols

Detailed experimental protocols from the initial discovery and development phase of this compound are not fully available in the public domain literature. However, based on publications from the era, the following methodologies were employed in its early clinical evaluation.

Synthesis of this compound

A specific, detailed experimental protocol for the original synthesis of this compound by its inventors is not available in the searched scientific literature or patent databases. The synthesis would have involved the creation of the tri-iodinated benzoic acid monomers and their subsequent linkage via an ether-containing diamide chain.

Early Clinical Trial Methodology for Intravenous Cholangiography

Early clinical studies of meglumine iotroxate were typically comparative, double-blind trials against existing cholegraphic agents. The general procedure for intravenous cholangiography during the 1970s involved the following steps:

-

Patient Preparation: Patients were typically required to fast for at least six hours prior to the examination to ensure an empty stomach and a concentrated gallbladder.

-

Contrast Administration: Meglumine iotroxate was administered via a slow intravenous injection.

-

Radiographic Imaging: A series of X-ray images of the right upper abdomen were taken at specific time intervals after the injection to visualize the opacification of the bile ducts and gallbladder. Tomography was often used to obtain clearer images by blurring out overlying structures.

Biotransformation Studies

In a 1976 study by W. Mützel, V. Taenzer, and R. Wolf, the biotransformation of ¹³¹I-labeled this compound was investigated in humans. The experimental protocol involved:

-

Administration: ¹³¹I-labeled this compound was administered to human subjects.

-

Sample Collection: Plasma, urine, and bile (from fistulas) were collected over a 24-hour period.

-

Analysis: The collected samples were analyzed for the presence of the parent compound and any metabolites using thin-layer chromatography. It was found that no metabolites were present in the plasma. In urine, up to two metabolites were found in addition to the unchanged this compound. A single metabolite was identified in the fistular bile.

The workflow for this biotransformation study can be visualized as follows:

Quantitative Data from Early Research

The early clinical research on this compound provided valuable quantitative data regarding its pharmacokinetics and safety profile, particularly in comparison to other available contrast agents of the time.

| Parameter | This compound (Biliscopin) | Iodoxamic Acid (Endobil) | Ioglycamic Acid (Biligram) | Reference |

| Plasma Protein Binding | Significantly more than iodoxamate | Less than iotroxate and ioglycamate | More complete than iotroxate | |

| Biliary Transport Rate | Higher than ioglycamate | Higher than ioglycamate | Lower than iotroxate and iodoxamate | |

| Maximal Iodine Concentration in Gallbladder | Higher than ioglycamate | Higher than ioglycamate | Lower than iotroxate and iodoxamate | |

| Urinary Excretion | Dependent on plasma concentration | Not specified | Dependent on plasma concentration |

Signaling Pathways

The concept of drug interaction with specific signaling pathways was not a primary focus of pharmacological research for diagnostic agents in the 1970s. The research on this compound was centered on its pharmacokinetic properties and its function as an X-ray absorbing agent. There is no information in the reviewed literature to suggest that any specific signaling pathways were investigated in relation to the mechanism of action or side effects of this compound during its early development.

Conclusion

References

Iotroxic Acid: A Technical Guide for the Iodinated Contrast Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotroxic acid, also known by trade names such as Biliscopin, is a dimeric, ionic, iodinated contrast agent utilized primarily for radiographic imaging of the hepatobiliary system.[1][2] Its chemical structure, rich in iodine, provides the necessary radiopacity for the visualization of the bile ducts and gallbladder, aiding in the diagnosis of conditions such as cholelithiasis and biliary obstruction.[3] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, pharmacokinetics, mechanism of action, synthesis, and protocols for its evaluation.

Physicochemical Properties

This compound is a complex organic molecule with specific properties that govern its behavior as a contrast agent. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid] | [2] |

| Molecular Formula | C22H18I6N2O9 | [2] |

| Molecular Weight | 1215.818 g/mol | |

| Appearance | Almost white powder | |

| Solubility | - Practically insoluble in water, benzene, and ether- Freely soluble in methanol and dimethylformamide- Dissolves in solutions of alkali hydroxides | |

| pKa (Strongest Acidic) | 2.02 (Predicted) | |

| logP | 3.42 (Predicted) |

Mechanism of Action and Pharmacokinetics

The diagnostic efficacy of this compound is rooted in the high atomic number of its six iodine atoms, which allows for the attenuation of X-rays. Following intravenous administration, this compound is selectively taken up by hepatocytes. This hepatic uptake is a critical step, leading to its excretion into the bile, thereby opacifying the biliary tract for radiographic visualization.

Pharmacokinetic Profile

While specific quantitative human pharmacokinetic parameters for this compound, such as clearance rate, volume of distribution, and a precise elimination half-life, are not extensively detailed in readily available literature, a qualitative and semi-quantitative profile can be described.

Table 2: Pharmacokinetic Parameters of this compound (Meglumine Salt)

| Parameter | Observation | Source(s) |

| Administration | Slow intravenous infusion | |

| Plasma Protein Binding | 60-90% (concentration dependent) | |

| Primary Route of Excretion | Hepatic, into the bile | |

| Secondary Route of Excretion | Renal (in cases of impaired liver function) |

This compound exhibits significant, concentration-dependent binding to plasma proteins, ranging from 60-90%. Its primary route of elimination is through hepatic excretion into the bile, with a higher rate of biliary excretion noted compared to some other cholegraphic agents. In individuals with impaired liver function, renal excretion becomes a more prominent pathway for elimination.

Biliary Excretion Pathway

The selective transport of this compound from the blood into the bile is a carrier-mediated process involving transporters on the sinusoidal and canalicular membranes of hepatocytes. While direct studies on this compound are limited, the transport of similar anionic drugs and bile acids is well-characterized and involves Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood into hepatocytes, and the Bile Salt Export Pump (BSEP) for excretion from the hepatocyte into the bile.

Figure 1: Proposed biliary excretion pathway of this compound.

Experimental Protocols

Synthesis and Purification of this compound

The following protocol is a general method for the synthesis and purification of this compound.

Synthesis Workflow:

Figure 2: Workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Condensation: To a suspension of anhydrous 3-amino-2,4,6-triiodobenzoic acid in dimethylacetamide, slowly add 3,6,9-trioxaundecanedioic acid dichloride while stirring. The temperature will rise to approximately 50°C as the reactants dissolve. Continue stirring the solution overnight.

-

Precipitation: Add the reaction solution dropwise to a dilute solution of sodium hydroxide. Subsequently, cautiously add hydrochloric acid to precipitate the crude product.

-

Isolation of Crude Product: Filter the precipitate, wash with water, and dry to obtain the crude this compound.

-

Purification via Sodium Salt Formation: Dissolve the crude product in methanol and slowly add a concentrated sodium hydroxide solution until the pH of a diluted test portion is between 8 and 9. Stir the mixture overnight to allow the sodium salt of this compound to crystallize.

-

Isolation of Sodium Salt: Filter the crystallized sodium salt, wash with methanol, and dry.

-

Final Purification: Dissolve the sodium salt in water and treat with activated carbon to remove impurities. Add concentrated hydrochloric acid until the pH reaches 1 to precipitate the pure this compound.

-

Final Product Isolation: Filter the precipitate, wash thoroughly with water, and dry at 50°C to yield the pure this compound.

In-Vivo Evaluation: Intravenous Cholangiography in an Animal Model (Rat)

This protocol outlines a general procedure for evaluating the efficacy of this compound as a cholangiographic agent in a rat model.

Experimental Workflow:

Figure 3: General workflow for in-vivo evaluation of this compound.

Methodology:

-

Animal Model: Utilize healthy adult rats (e.g., Wistar strain). Anesthetize the animals according to approved institutional protocols.

-

Contrast Agent Administration: Prepare a sterile solution of meglumine iotroxate. Administer the solution via a tail vein catheter as a slow intravenous infusion. The dose should be determined based on preliminary studies, with a typical range for hepatobiliary contrast agents in rats being around 10-30 µmol/kg.

-

Imaging Protocol:

-

Acquire baseline (pre-contrast) T1-weighted magnetic resonance (MR) images or computed tomography (CT) scans of the liver and biliary region.

-

Following contrast administration, acquire a series of dynamic T1-weighted MR images or CT scans at various time points (e.g., 10, 30, 60, and 90 minutes post-injection) to monitor the enhancement of the biliary tree.

-

-

Data Analysis:

-

Measure the signal intensity or density of the common bile duct and intrahepatic ducts on the post-contrast images and compare them to pre-contrast values.

-

Assess the time to achieve maximum opacification of the biliary system.

-

Evaluate the contrast-to-noise ratio between the bile ducts and the surrounding liver parenchyma.

-

-

(Optional) Bile Collection: For direct quantification of biliary excretion, the common bile duct can be cannulated for bile collection at timed intervals following contrast administration. The concentration of this compound in the collected bile can then be determined.

-

(Optional) Pharmacokinetic Sampling: Collect blood samples at various time points after administration to determine the plasma concentration-time profile of this compound.

Quality Control

For parenteral use, this compound must adhere to stringent quality control standards as outlined in pharmacopoeias. Key tests include:

-

Identity: Confirmation of the chemical structure, typically using infrared spectroscopy.

-

Purity: Assessment of related substances and impurities, often by thin-layer chromatography or high-performance liquid chromatography.

-

Assay: Determination of the content of this compound, for example, by titration of the liberated iodine after combustion.

-

Sterility: Testing for the absence of viable microorganisms.

-

Pyrogens/Endotoxins: Ensuring the absence of fever-inducing substances.

-

Particulate Matter: Examination for the presence of undissolved particles.

Safety and Tolerability

This compound is generally well-tolerated, with uncommon side effects that may include vomiting, skin flushing, headache, and itchiness. As with all iodinated contrast media, there is a risk of allergic reactions, and it is contraindicated in patients with a known iodine allergy. Due to its primary route of excretion, caution is advised in patients with severe hepatic dysfunction.

Conclusion

This compound remains a relevant compound in the field of diagnostic imaging, particularly for its specific application in cholangiography. This technical guide has provided a comprehensive overview of its fundamental properties, mechanisms, and the experimental approaches for its synthesis and evaluation. While a valuable tool, further research to fully elucidate its quantitative pharmacokinetic profile and specific interactions with hepatic transporters would be beneficial for a more complete understanding of its disposition in the body.

References

Methodological & Application

Application Notes and Protocols for Intravenous Cholangiography with Iotroxic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotroxic acid, also known by the trade name Biliscopin, is an iodinated contrast medium utilized for radiographic visualization of the biliary system (cholangiography).[1] Its primary mechanism of action is based on the high atomic number of iodine, which attenuates X-rays, thereby rendering the bile ducts and gallbladder radiopaque.[1] Following intravenous administration, this compound is selectively taken up by hepatocytes and subsequently excreted into the bile, allowing for detailed imaging of the biliary tract.[1] This property makes it a valuable tool in preclinical research for evaluating biliary anatomy, identifying obstructions, and assessing hepatobiliary function in various animal models.

These application notes provide detailed protocols for intravenous cholangiography using this compound in canine and rodent models, based on published preclinical studies. All personnel should be adequately trained in animal handling, anesthesia, and imaging techniques.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound (meglumine iotroxate) in animal models for intravenous cholangiography.

Table 1: Recommended Dosing and Imaging Parameters for Intravenous Cholangiography in Dogs

| Parameter | Value | Reference |

| Animal Model | Dog (Healthy, Anesthetized) | [2] |

| Contrast Agent | Meglumine Iotroxate | [2] |

| Recommended Dose | 2 ml/kg | |

| Administration | Intravenous (IV) drip infusion over 10 minutes | |

| Imaging Modality | Computed Tomography (CT) | |

| Optimal Imaging Time | 20 - 40 minutes post-administration | |

| Mean CT Value in Common Bile Duct | 315 Hounsfield Units (HU) |

Note: A dose of 1 ml/kg was found to be insufficient for adequate visualization of the biliary duct system in dogs.

Table 2: Safety and Toxicity Data for this compound

| Parameter | Value | Animal Model | Reference |

| Intravenous LD50 | Significantly better than iodipamide, ioglycamic, and iodoxamic acids | Rat | |

| General Tolerance | Excellent, with less deleterious effect on membranes compared to iodipamide | Rat | |

| Neurotoxicity | Distinctly lower than iodoxamic acid | Rat | |

| Cardiovascular Effects | Weaker than ioglycamic acid and high doses of iodoxamic acid | Cat |

Experimental Protocols

Protocol 1: Intravenous CT Cholangiography in the Canine Model

This protocol is based on a study optimizing meglumine iotroxate dosage for CT cholangiography in dogs.

1. Animal Preparation:

- Healthy adult dogs should be selected for the procedure.

- Animals should be fasted for at least 12 hours prior to the procedure to ensure an empty stomach and a filled gallbladder.

- Anesthesia should be induced and maintained throughout the procedure according to institutional guidelines.

2. Contrast Administration:

- Administer meglumine iotroxate at a dose of 2 ml/kg.

- The contrast medium should be delivered via an intravenous catheter as a drip infusion over a period of 10 minutes.

3. Imaging:

- Computed tomography (CT) is the imaging modality of choice for this protocol.

- Perform a baseline (pre-contrast) scan of the abdominal region.

- Initiate post-contrast scanning 20 minutes after the completion of the contrast infusion.

- The optimal imaging window for visualizing the biliary duct system is between 20 and 40 minutes post-administration.

- Acquire axial images with a slice thickness of 1.5 mm to 2.5 mm.

- Three-dimensional (3D) reconstructions can be generated from the raw data for enhanced visualization of the biliary anatomy.

4. Post-Procedure Care:

- Monitor the animal during recovery from anesthesia.

- Ensure adequate hydration to facilitate the clearance of the contrast agent.

Protocol 2: General Guidelines for Intravenous Cholangiography in the Rodent Model (Rat)

1. Animal Preparation:

- Use healthy adult rats of the desired strain.

- Fast the animals for 4-6 hours prior to the procedure.

- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine) according to approved protocols.

2. Contrast Administration:

- This compound has a high tolerance in rats, with a favorable LD50 compared to other cholangiographic agents.

- A starting point for dose-finding studies could be extrapolated from the canine dose, taking into account metabolic differences. A lower starting dose (e.g., 0.5-1 ml/kg) administered via the tail vein is suggested.

- The injection should be administered slowly to minimize the risk of adverse reactions.

3. Imaging:

- Standard X-ray or micro-CT can be used for imaging.

- Acquire a pre-contrast image.

- Post-contrast images should be acquired at multiple time points (e.g., 10, 20, 30, and 40 minutes) to determine the peak opacification of the biliary tract.

4. Post-Procedure Care:

- Keep the animal warm and monitor until fully recovered from anesthesia.

- Provide easy access to food and water.

Visualizations

Experimental Workflow and Signaling Pathways

As this compound is a contrast agent and not a therapeutic drug that modulates specific signaling pathways, a traditional signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the experimental workflow for intravenous cholangiography and a conceptual diagram of hepatocyte uptake of contrast agents.

Caption: Experimental workflow for intravenous cholangiography in animal models.

Caption: Conceptual diagram of hepatocyte uptake and excretion of this compound.

References

Application Notes and Protocols for Iotroxic Acid in Biliary Tract CT Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iotroxic acid, a radiopaque contrast agent, for the computed tomography (CT) imaging of the biliary tract. Detailed protocols and quantitative data are presented to guide researchers and clinicians in the effective application of this contrast medium for visualizing hepatobiliary structures.

Introduction

This compound, also known by the trade name Biliscopin, is an iodinated contrast medium utilized in diagnostic imaging procedures such as intravenous cholangiography and CT scans to enhance the visibility of internal structures.[1] Its primary application lies in the detailed imaging of the biliary tract, including the gallbladder and bile ducts, to aid in the diagnosis of abnormalities like blockages, stones, or tumors.[1] The iodine content of this compound attenuates X-rays, rendering the structures containing the agent more defined on the resulting images.[1]

Mechanism of Action

Upon intravenous administration, this compound is selectively taken up by the liver and subsequently excreted into the bile.[1] This targeted excretion pathway allows for the concentration of the contrast agent within the biliary system, providing clear and distinct images of the biliary ducts and gallbladder during X-ray or CT imaging.[1] The mechanism of action relies on the principle of X-ray absorption by the iodine atoms within the this compound molecule.

The following diagram illustrates the physiological pathway of this compound for biliary tract imaging:

Caption: Physiological pathway of this compound.

Experimental Protocols

Human Studies Protocol for Drip Infusion CT Cholangiography

This protocol is based on studies evaluating the use of meglumine iotroxate for CT cholangiography in patients with suspected obstructive biliary disease.

Patient Preparation:

-

Patients may be required to fast for several hours prior to the procedure to ensure optimal imaging results.

Contrast Administration:

-

Meglumine iotroxate (e.g., Biliscopin) is administered via intravenous drip infusion.

-

The infusion rate is adjusted based on the patient's serum bilirubin levels to optimize concentration in the bile and stay within the excretory capacity of the hepatocytes.

Imaging Protocol:

-

CT imaging is performed following the completion of the contrast medium infusion.

-

The optimal imaging window is generally between 30 minutes to an hour after administration. In some studies, imaging was performed 30 minutes after the drip infusion of 100 ml of meglumine iotroxate.

-

Two-dimensional axial images are acquired with a slice thickness of 1.5 mm or 2.5 mm.

-

Three-dimensional images can be reconstructed from the raw data using methods like the surface reconstruction method for enhanced visualization.

The following workflow diagram outlines the key steps in a clinical CT cholangiography protocol:

References

Application Notes and Protocols for Iotroxic Acid in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotroxic acid, typically administered as meglumine iotroxate, is an iodinated contrast agent used for radiographic imaging of the biliary system (cholangiography). In preclinical research, accurate dosage calculation and well-defined experimental protocols are crucial for obtaining reliable and reproducible data on its efficacy and safety. These application notes provide a comprehensive overview of dosage considerations, experimental methodologies, and potential cellular mechanisms of this compound based on available preclinical data.

Data Presentation: Quantitative Preclinical Data for this compound

Due to the limited availability of specific quantitative data in the public domain for this compound, this section presents a summary of the available information. Researchers are encouraged to perform dose-ranging studies to determine optimal and toxic doses for their specific animal models and experimental setups.

Table 1: Acute Toxicity Data for this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Intravenous | LD50 | Not specified, but noted to be significantly better (higher tolerance) than reference iodinated contrast agents. | [1] |

Table 2: Reported Preclinical Dosing and Effects of Meglumine Iotroxate

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Cat | Intravenous | 72 mg/kg | Opacification of the gallbladder and bile duct 20 minutes after administration. Side effects included licking, vomiting, and slight, transient elevation in ALT or AST 24 hours post-administration. | [2] |

Experimental Protocols

Acute Toxicity Study (LD50 Determination) - General Protocol

This protocol is a general guideline for determining the acute toxicity (LD50) of a substance like this compound in rodents and should be adapted based on institutional guidelines and specific experimental needs.

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous administration in rats.

Materials:

-

This compound (meglumine iotroxate solution)

-

Wistar rats (equal numbers of males and females)

-

Sterile saline solution (vehicle)

-

Syringes and needles for intravenous injection

-

Animal weighing scales

-

Cages with appropriate housing conditions

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

-

Dose Grouping: Divide the animals into several dose groups (e.g., 5-6 groups) with an equal number of males and females in each group. Include a control group receiving only the vehicle (sterile saline).

-

Dose Preparation: Prepare different concentrations of this compound in sterile saline to administer a range of doses. The dose range should be selected based on preliminary range-finding studies.

-

Administration: Administer a single intravenous (tail vein) injection of the designated dose of this compound or vehicle to each animal. The volume of injection should be kept constant across all groups.

-

Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days.

-

Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and any mortality. Record the time of death for any animal that dies.

-

Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).

-

LD50 Calculation: Calculate the LD50 value using a validated statistical method (e.g., Probit analysis).

Intravenous Cholangiography in a Rodent Model

This protocol provides a general framework for performing intravenous cholangiography using a contrast agent like this compound in rats.

Objective: To visualize the biliary system of a rat using this compound as a contrast agent.

Materials:

-

This compound (meglumine iotroxate solution)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Imaging equipment (e.g., X-ray or micro-CT scanner)

-

Catheter for intravenous administration

-

Heating pad to maintain animal body temperature

-

Animal monitoring equipment

Procedure:

-

Animal Preparation: Fast the animal overnight (with access to water) to ensure an empty gallbladder. Anesthetize the animal and place it on a heating pad to maintain body temperature.

-

Catheterization: Place a catheter in a suitable vein (e.g., tail vein or jugular vein) for the administration of the contrast agent.

-

Baseline Imaging: Acquire baseline radiographic images of the abdominal region before the injection of the contrast agent.

-

Contrast Administration: Administer this compound intravenously. The dose should be determined from pilot studies, but a starting point could be extrapolated from doses used in other species (e.g., the 72 mg/kg used in cats[2]). The infusion should be performed slowly to minimize potential adverse effects.

-

Dynamic Imaging: Acquire a series of images at different time points post-injection (e.g., 5, 15, 30, 60, and 90 minutes) to visualize the uptake of the contrast agent by the liver and its excretion into the biliary tract and gallbladder.

-

Image Analysis: Analyze the images to assess the degree of opacification of the bile ducts and gallbladder, and to identify any abnormalities.

-

Recovery: After the imaging procedure, allow the animal to recover from anesthesia in a warm and clean environment.

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of iodinated contrast media-induced endothelial cell injury.

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Iotroxic Acid Administration in Gallbladder Opacification Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotroxic acid, also known by its salt form meglumine iotroxate and trade name Biliscopin, is an iodinated contrast agent utilized for diagnostic imaging of the hepatobiliary system.[1][2] Administered intravenously, it is selectively taken up by the liver and excreted into the bile, allowing for opacification of the gallbladder and biliary ducts for visualization via X-ray or computed tomography (CT).[1][2][3] These application notes provide detailed protocols for the administration of this compound in gallbladder opacification studies, compiled from clinical and research data.

Mechanism of Action

The diagnostic efficacy of this compound is attributed to its iodine content, which attenuates X-rays, rendering the gallbladder and bile ducts radiopaque. Following intravenous infusion, this compound binds to plasma proteins and is transported to the liver. Hepatocytes selectively take up the compound from the sinusoidal blood. It is then transported across the hepatocyte and secreted into the bile canaliculi. This process concentrates the contrast agent within the biliary system, enabling clear visualization of the gallbladder and biliary tract anatomy.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the administration of this compound for gallbladder opacification.

Table 1: Dosage and Administration

| Parameter | Value | Reference |

| Drug | Meglumine Iotroxate (Biliscopin) | |

| Typical Dose | 100 mL | |

| Concentration | 105 mg/mL meglumine iotroxate | |

| Iodine Content | 5.0 g per 100 mL dose | |

| Administration Route | Slow Intravenous (IV) Infusion | |

| Infusion Time | 30 - 60 minutes |

Table 2: Imaging and Efficacy

| Parameter | Value | Reference |

| Peak Imaging Window | 30 - 60 minutes post-infusion | |

| Optimal Opacification | Serum Bilirubin < 30 µmol/L | |

| CT Cholangiography Sensitivity | 86-93% for choledocholithiasis | |

| CT Cholangiography Specificity | 94-100% for choledocholithiasis |

Table 3: Adverse Effects

| Parameter | Incidence Rate | Common Manifestations | Reference |

| Overall Adverse Reactions | ~0.7% - 3.4% | Pruritus, rash, hives, nausea | |

| Comparative Side Effects | Iotroxate: 11.6%Iodoxamate: 16.4%Ioglycamate: 20.4% | Not specified |

Experimental Protocols

Protocol 1: Standard Intravenous Cholangiography (IVC)

This protocol outlines the standard procedure for gallbladder opacification using this compound in a clinical or research setting.

1. Patient/Subject Preparation:

-

Fasting for a minimum of 4-6 hours prior to the procedure is required to ensure a filled and static gallbladder.

-

Adequate hydration should be ensured to facilitate the eventual renal clearance of the contrast agent.

-

A thorough medical history should be obtained, with particular attention to iodine allergies, renal and hepatic function, and current medications.

-

Discontinue metformin and other potentially interacting medications as per institutional guidelines.

2. This compound Administration:

-

Administer a 100 mL dose of meglumine iotroxate (5.0 g iodine) via a slow intravenous infusion.

-

The infusion should be delivered over a period of 30 to 60 minutes to optimize biliary concentration and minimize adverse reactions.

3. Imaging:

-

Imaging of the right upper quadrant should commence approximately 30 minutes after the completion of the infusion.

-